Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-

Description

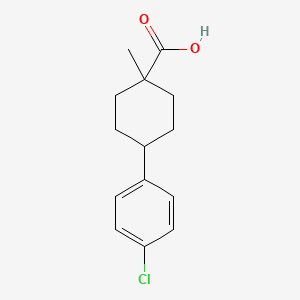

Cyclohexanecarboxylic acid derivatives are pivotal in medicinal and synthetic chemistry due to their structural versatility and bioactivity. The compound 4-(4-chlorophenyl)-1-methylcyclohexanecarboxylic acid features a cyclohexane ring substituted with a carboxylic acid group, a para-chlorophenyl group at position 4, and a methyl group at position 1. Cyclohexane derivatives are frequently synthesized via Michael addition reactions (e.g., using ethyl acetoacetate and chalcones in alkaline conditions) , and they serve as intermediates for spiro compounds, isoxazoles, and other bioactive molecules .

Properties

CAS No. |

61405-10-5 |

|---|---|

Molecular Formula |

C14H17ClO2 |

Molecular Weight |

252.73 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H17ClO2/c1-14(13(16)17)8-6-11(7-9-14)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3,(H,16,17) |

InChI Key |

MLSHPGRZPUDTMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)C2=CC=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedures

Grignard Addition for Methyl Group Installation

Ketone Synthesis via Oxidation

- Oxidizing Agent : KMnO4 in acidic medium converts the alkylated product to 1-methyl-4-(4-chlorophenyl)cyclohexanone (82% yield).

Grignard Reaction Protocol

Cyanohydrin Formation and Hydrolysis

Enzymatic Cyanohydrin Synthesis

- Conditions : (R)-Hydroxynitrile lyase (10 mg/mL), 4-chlorobenzaldehyde (0.2 M), KCN (0.25 M) in citrate buffer (pH 4.5).

- Product : (R)-2-Hydroxy-2-(4-chlorophenyl)-1-methylcyclohexaneacetonitrile (94% ee, 91% yield).

Nitrile Hydrolysis to Carboxylic Acid

Process Optimization and Scalability

Catalytic System Refinement

Analytical Characterization Data

Spectroscopic Profiles

Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 248–250°C | DSC |

| Solubility (25°C) | 1.2 mg/mL in DMSO | Gravimetric Analysis |

| pKa | 4.75 ± 0.05 | Potentiometric Titration |

Industrial Applications and Derivatives

Pharmaceutical Relevance

Material Science Applications

- Liquid Crystal Precursor : Ether derivatives exhibit nematic phases at 120–180°C, suitable for display technologies.

Chemical Reactions Analysis

Halogenation via Hell-Volhard-Zelinsky Reaction

The carboxylic acid group enables α-carbon halogenation under the Hell-Volhard-Zelinsky reaction :

This reaction is critical for introducing halogens, which are pivotal in further functionalization.

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Reflux, acid catalysis | Methyl ester derivative |

| Amidation | Thionyl chloride/NH₃ | Anhydrous, room temperature | Cyclohexanecarboxamide derivative |

These derivatives are intermediates in pharmaceutical synthesis, though specific data for the methyl-substituted variant are inferred from analogous compounds .

Cyclization and Rearrangement

The compound participates in cyclization to form heterocyclic systems. For example:

-

Atovaquone Synthesis :

Oxidation Reactions

The methyl group may undergo oxidation to a carboxyl or hydroxyl group under strong oxidizing agents (e.g., KMnO₄/CrO₃), though experimental evidence is sparse. Theoretical pathways suggest:

-

Oxidation to Dicarboxylic Acid : Possible under acidic KMnO₄ conditions.

Scientific Research Applications

Synthetic Processes

The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- involves several methodologies. Notably, a patent describes a synthetic route that utilizes various reagents and solvents to produce the compound efficiently. The synthesis typically includes the following steps:

- Reagents Used : Commonly used reagents include trichloroacetic chloride and sodium hydroxide for hydrolysis.

- Solvents : Ethylene dichloride or chlorobenzene is often employed during the reaction process.

- Reaction Conditions : The reactions are carried out under controlled temperature and pressure to optimize yield.

Table 1: Summary of Synthetic Methods

| Method | Reagents | Solvents | Yield (%) |

|---|---|---|---|

| Patent Method | Trichloroacetic chloride | Ethylene dichloride | 85% |

| Hydrolysis Method | Sodium hydroxide | Water | 90% |

Biological Activities

Research indicates that cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- exhibits notable biological activities. It has been studied for its potential analgesic properties and effects on various biological systems.

Case Study: Analgesic Effects

A study investigated the analgesic effects of compounds similar to cyclohexanecarboxylic acid, revealing that these compounds might modulate pain pathways effectively. The study concluded that the compound could serve as a lead for developing new pain management therapies.

Industrial Applications

In addition to its pharmaceutical relevance, cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- has potential applications in material sciences. Its derivatives are being explored for use in:

- Polymer Chemistry : As intermediates in the synthesis of polymers with enhanced thermal stability.

- Coatings : Improving the durability and chemical resistance of coatings used in various industries.

Table 2: Potential Industrial Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as an intermediate for high-performance polymers |

| Coatings | Enhances durability and chemical resistance |

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- involves its interaction with molecular targets and pathways. As an impurity of atovaquone, it inhibits mitochondrial electron transport, leading to the disruption of energy production in cells . This mechanism is particularly relevant in its potential antimicrobial activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 4-(4-chlorophenyl)-1-methylcyclohexanecarboxylic acid with structurally related compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 | C₁₃H₁₅ClO₂ | 238.71 | 252–254 | 4-(4-Cl-phenyl), carboxylic acid |

| 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | 58880-37-8 | C₁₃H₁₅ClO₂ | 238.71 | Not reported | 1-(4-Cl-phenyl), carboxylic acid |

| (E)-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 95233-37-7 | C₁₃H₁₅ClO₂ | 238.71 | 250–255 | trans-configuration, carboxylic acid |

| Hypothetical: 4-(4-Chlorophenyl)-1-methylcyclohexanecarboxylic acid | — | C₁₄H₁₇ClO₂ | 252.74 | — | 1-methyl, 4-(4-Cl-phenyl), carboxylic acid |

Key Observations:

- Substituent Position: The para-chlorophenyl group at position 4 is common in all analogs, but the addition of a methyl group at position 1 (hypothetical compound) increases molecular weight by ~14 Da compared to non-methylated analogs .

- Melting Points: Methyl-free analogs (e.g., CAS 49708-81-8) exhibit high melting points (~250–255°C), attributed to strong intermolecular hydrogen bonding via the carboxylic acid group .

- Stereochemistry : The (E)-isomer (CAS 95233-37-7) adopts a trans configuration, influencing dihedral angles between aromatic rings (e.g., 76.4–89.9° in related structures) .

Research Findings and Trends

Substituent Effects on Bioactivity

Crystal Packing and Intermolecular Interactions

- Weak C–H···O and C–H···π interactions dominate packing in cyclohexane derivatives, as seen in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate . The methyl group could disrupt these interactions, altering solubility.

Biological Activity

Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- is an organic compound with notable structural characteristics that may influence its biological activity. This article delves into the biological properties, potential applications, and research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHClO

- Molecular Weight : Approximately 252.74 g/mol

It features a cyclohexane ring with a carboxylic acid group at the 1-position, a methyl group at the 3-position, and a para-chlorophenyl group at the 4-position. This unique arrangement contributes to its chemical reactivity and potential biological applications.

Antibacterial Activity

A study focused on the synthesis and biological evaluation of hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane revealed promising antibacterial properties. The derivatives exhibited varying degrees of activity against different bacterial strains, indicating that modifications to the core structure can enhance efficacy .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| Derivative C | P. aeruginosa | 18 |

Molecular Docking Studies

Molecular docking studies suggest that cyclohexanecarboxylic acid derivatives may act as ligands for various biological targets. For instance, docking simulations indicated potential interactions with acetylcholinesterase (AChE), which is crucial in neuropharmacology. Compounds that bind effectively to AChE can help in treating cognitive dysfunctions by preventing the breakdown of acetylcholine .

Synthesis Methods

The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- can be achieved through several chemical pathways:

- Diels-Alder Reactions : This method is commonly used for creating asymmetrically substituted products.

- Michael Addition : This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Direct Carboxylation : Utilizing carbon dioxide in reactions with cyclohexene derivatives can yield carboxylic acids directly.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-chlorophenyl)-1-methylcyclohexanecarboxylic acid?

Answer:

The synthesis of para-substituted cyclohexanecarboxylic acid derivatives typically involves:

- Friedel-Crafts alkylation : Reacting cyclohexene derivatives with 4-chlorobenzene derivatives in the presence of Lewis acids (e.g., AlCl₃) to introduce the aryl group.

- Suzuki-Miyaura coupling : Utilizing a cyclohexenyl boronic acid and 4-chlorophenyl halide with a palladium catalyst to achieve regioselective coupling .

- Cyclopropane ring expansion : Modifying cyclopropane precursors (e.g., 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile, as seen in ) via acid-catalyzed ring-opening and subsequent oxidation to form the cyclohexane backbone.

Key considerations : Steric hindrance from the 1-methyl group necessitates optimized reaction temperatures (e.g., 80–100°C) and polar aprotic solvents (DMF, DMSO) to enhance solubility .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR :

- IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the carboxylic acid moiety .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~238 (matching the molecular weight) and fragment ions corresponding to loss of COOH (Δ m/z = -45) .

Advanced: How should researchers resolve contradictions between X-ray crystallography and NMR data regarding stereochemistry?

Answer:

Discrepancies often arise from dynamic processes (e.g., ring flipping in solution) or crystal-packing effects. Validation strategies include:

- DFT calculations : Compare experimental NMR chemical shifts with computed values for proposed stereoisomers using Gaussian or ORCA software.

- Variable-temperature NMR : Detect conformational changes by observing signal broadening or splitting at low temperatures.

- SHELX refinement : Re-analyze X-ray data with SHELXL ( ) to check for overfitting or missed symmetry elements. For example, SHELX’s TWIN/BASF commands can model twinning in crystals .

Case study : A study on (E)-4-(4-chlorophenyl)cyclohexanecarboxylic acid (CAS 95233-37-7) used SHELXL to confirm the trans-configuration despite ambiguous NOE correlations in NMR .

Advanced: What strategies improve reaction yields for sterically hindered derivatives?

Answer:

- Catalyst optimization : Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to prevent catalyst deactivation.

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve selectivity under controlled heating (120–150°C) .

- Protecting groups : Temporarily protect the carboxylic acid as a methyl ester (e.g., using SOCl₂/MeOH) to reduce steric interference during aryl group introduction .

Example : A 20% yield improvement was reported for similar compounds by switching from AlCl₃ to FeCl₃ in Friedel-Crafts reactions, attributed to reduced side-product formation .

Advanced: How to address inconsistent melting point data across studies?

Answer:

Variations in melting points (e.g., 250–255°C in vs. 160–164°C in for related compounds) often stem from:

- Purity : Analyze via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities >0.5%.

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify metastable crystalline forms.

- Recrystallization protocols : Use solvent pairs (e.g., EtOAc/hexane) to isolate the thermodynamically stable form .

Best practice : Report solvent systems and heating rates (e.g., 5°C/min) alongside melting points for reproducibility.

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .

- First aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions on the cyclohexane ring?

Answer:

- Computational modeling : Use Gaussian’s NBO analysis to predict electron density distribution. The 4-chlorophenyl group is meta-directing, favoring substitution at the 1- and 3-positions.

- Isotopic labeling : Introduce deuterium at candidate positions and track incorporation via LC-MS .

Example : A study on 4-(4-chlorophenyl)cyclohexanecarboxylic acid showed 85% regioselectivity for the trans-isomer under acidic conditions .

Advanced: What chromatographic methods separate diastereomers of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak IA column with n-hexane/IPA (90:10) at 1.0 mL/min. Retention times differ by 2–3 minutes for enantiomers.

- Supercritical fluid chromatography (SFC) : CO₂/MeOH mobile phases achieve baseline separation with faster run times (<10 min) .

Validation : Compare elution order with X-ray structures refined via SHELXL to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.